molecular formula C10H22O4 B082328 4,8,12-Trioxatridecan-1-ol CAS No. 13133-29-4

4,8,12-Trioxatridecan-1-ol

Cat. No.: B082328
CAS No.: 13133-29-4
M. Wt: 206.28 g/mol
InChI Key: GRTBNOKQBKPUGM-UHFFFAOYSA-N
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Description

4,8,12-Trioxatridecan-1-ol is an organic compound with the molecular formula C10H22O4 and a molecular weight of 206.28 g/mol . It is also known by its systematic name, 3-[3-(3-methoxypropoxy)propoxy]propan-1-ol . This compound is characterized by the presence of three ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,8,12-Trioxatridecan-1-ol can be synthesized through the reaction of 1,3-dioxolane with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of high-purity reactants and precise temperature control .

Chemical Reactions Analysis

Types of Reactions

4,8,12-Trioxatridecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,8,12-Trioxatridecan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,8,12-Trioxatridecan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s ether linkages and hydroxyl group allow it to form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, making this compound a valuable tool in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8,12-Trioxatridecan-1-ol is unique due to its specific combination of ether linkages and a terminal hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific solubility, reactivity, and compatibility characteristics .

Properties

IUPAC Name

3-[3-(3-methoxypropoxy)propoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4/c1-12-6-3-8-14-10-4-9-13-7-2-5-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTBNOKQBKPUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOCCCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157003
Record name 4,8,12-Trioxatridecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13133-29-4
Record name 3-[3-(3-Methoxypropoxy)propoxy]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13133-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8,12-Trioxatridecan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013133294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8,12-Trioxatridecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,8,12-trioxatridecan-1-ol
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